molecular formula C20H19N3O4 B11046660 Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate

Cat. No.: B11046660
M. Wt: 365.4 g/mol
InChI Key: JDSJFOASXHTLNY-UHFFFAOYSA-N
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Description

Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a polycyclic heterocyclic compound featuring a fused pyrimido[1,2-a]benzimidazole core. The molecule includes a 2-methoxyphenyl substituent at position 4, an oxo group at position 2, and an ethyl carboxylate ester at position 2.

The compound is synthesized via multicomponent reactions involving aldehydes, β-keto esters, and 2-aminobenzimidazole derivatives. Green chemistry approaches, such as ultrasound-assisted synthesis (as seen in analogous compounds), may enhance reaction efficiency and sustainability . Crystallographic studies of related structures reveal planar fused-ring systems stabilized by hydrogen bonding and π-π interactions, which influence molecular packing and physicochemical properties .

Properties

Molecular Formula

C20H19N3O4

Molecular Weight

365.4 g/mol

IUPAC Name

ethyl 4-(2-methoxyphenyl)-2-oxo-3,4-dihydro-1H-pyrimido[1,2-a]benzimidazole-3-carboxylate

InChI

InChI=1S/C20H19N3O4/c1-3-27-19(25)16-17(12-8-4-7-11-15(12)26-2)23-14-10-6-5-9-13(14)21-20(23)22-18(16)24/h4-11,16-17H,3H2,1-2H3,(H,21,22,24)

InChI Key

JDSJFOASXHTLNY-UHFFFAOYSA-N

Canonical SMILES

CCOC(=O)C1C(N2C3=CC=CC=C3N=C2NC1=O)C4=CC=CC=C4OC

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate typically involves a multi-step process:

    Starting Materials: The synthesis begins with the preparation of key intermediates, such as 2-methoxybenzaldehyde and ethyl acetoacetate.

    Cyclization Reaction: These intermediates undergo a cyclization reaction in the presence of ammonium acetate to form the pyrimido[1,2-a]benzimidazole core.

    Esterification: The final step involves esterification with ethyl chloroformate to introduce the ethyl carboxylate group.

The reaction conditions often include refluxing in an appropriate solvent, such as ethanol or acetic acid, and may require catalysts like p-toluenesulfonic acid to enhance the reaction rate and yield.

Industrial Production Methods

Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial to maximize yield and purity. Continuous flow reactors and automated synthesis platforms may be employed to streamline the process and ensure consistency.

Chemical Reactions Analysis

Types of Reactions

Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions using agents like sodium borohydride can convert ketone groups to alcohols.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Halogenated reagents like bromine or chlorine in the presence of a base.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction typically produces alcohols.

Scientific Research Applications

Anticancer Activity

Recent studies have highlighted the anticancer potential of this compound. For instance, derivatives of benzimidazole have shown significant cytotoxicity against various cancer cell lines, including MCF-7 (breast cancer) and HUH7 (liver cancer) cells. The compound's ability to inhibit cell proliferation is attributed to its interaction with cellular pathways involved in cancer progression .

Case Study:
A study evaluated the cytotoxic effects of related benzimidazole derivatives against multiple cancer cell lines using the MTT assay. Compounds similar to Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate exhibited IC50 values ranging from 0.096 to 0.63 μM against A549 and HeLa cells, indicating potent anticancer activity .

Antibacterial and Antifungal Properties

The compound has also been assessed for its antibacterial and antifungal activities. Research indicates that certain derivatives exhibit comparable efficacy to conventional antibiotics such as streptomycin and penicillin . The presence of a piperazine moiety in some derivatives enhances their interaction with bacterial membranes.

Case Study:
In a comparative study of synthesized benzimidazole derivatives, several compounds demonstrated significant antibacterial activity against Gram-positive and Gram-negative bacteria. Notably, compounds with methoxy substitutions showed enhanced antifungal properties due to their structural resonance effects .

Anthelmintic Activity

This compound has also been explored for its anthelmintic properties. Studies indicate that some derivatives exhibit potent activity against helminths comparable to the standard drug Albendazole.

Case Study:
Research focusing on the anthelmintic activity of related compounds revealed that specific derivatives significantly inhibited helminth growth at low concentrations. This effect is likely due to the electron-donating groups present in the structure that enhance biological activity against parasitic infections .

Table: Summary of Biological Activities

Activity TypeCell Line / OrganismIC50 Value (μM)Reference
AnticancerMCF-70.096 - 0.63
AntibacterialVariousComparable to standard antibiotics
AntifungalVariousSignificant
AnthelminticHelminthsComparable to Albendazole

Mechanism of Action

The mechanism of action of Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate involves its interaction with molecular targets such as enzymes and receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. This inhibition can disrupt critical biochemical pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Pyrimido[1,2-a]benzimidazole derivatives exhibit structural diversity based on substituents at positions 2, 3, and 3. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison

Compound Name Substituents Key Features Bioactivity Synthesis Method References
Target Compound : Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate 4: 2-methoxyphenyl; 2: oxo; 3: ethyl carboxylate Electron-donating methoxy group may enhance solubility; planar fused-ring system Potential kinase inhibition (inferred from analogs) Multicomponent reaction (green methods possible)
Ethyl 4-(4-nitrophenyl)-2-(trifluoromethyl)pyrimido[1,2-a]benzimidazole-3-carboxylate 4: 4-nitrophenyl; 2: trifluoromethyl; 3: ethyl carboxylate Electron-withdrawing nitro and CF₃ groups enhance electrophilicity; π-π stacking interactions Antineoplastic, kinase inhibition (TIE-2/VEGFR2 targets) Ionic liquid-mediated synthesis
2-Methoxyethyl 2-methyl-4-(2,3,4-trimethoxyphenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 4: 2,3,4-trimethoxyphenyl; 2: methyl; 3: 2-methoxyethyl carboxylate Multiple methoxy groups increase steric bulk; dihydro form may influence redox properties Anticancer (specific targets not disclosed) Conventional thermal synthesis
Ethyl 2-methyl-4-(2-nitrophenyl)-1,4-dihydropyrimido[1,2-a]benzimidazole-3-carboxylate 4: 2-nitrophenyl; 2: methyl; 3: ethyl carboxylate Nitro group at ortho position may hinder planarity; dihydro form alters conjugation Not explicitly reported (structural focus) Ultrasound-assisted one-pot synthesis

Key Findings:

Substituent Effects: Electron-donating groups (e.g., methoxy) improve solubility but may reduce electrophilic reactivity. Steric effects from substituents (e.g., 2,3,4-trimethoxyphenyl) influence molecular conformation and binding to biological targets .

Biological Activity :

  • The trifluoromethyl-nitro analog (Table 1, row 2) demonstrates explicit antineoplastic and kinase inhibitory effects, attributed to fluorine’s metabolic stability and nitro’s electrophilic character .
  • Methoxy-substituted analogs (e.g., target compound) are hypothesized to target kinases but require empirical validation .

Synthetic Methods :

  • Ultrasound-assisted synthesis reduces reaction times and improves yields in nitro-substituted analogs .
  • Ionic liquids (e.g., 3-butyl-1-methylimidazolium chloride) enable efficient synthesis of trifluoromethyl derivatives under mild conditions .

Crystallographic Insights :

  • The fused pyrimido[1,2-a]benzimidazole core is nearly planar (deviation < 0.126 Å), with intermolecular C–H···N/O hydrogen bonds and π-π interactions (3.26–3.98 Å interplanar distances) stabilizing crystal packing .

Table 2: Physicochemical Properties

Compound Molecular Weight (g/mol) Melting Point (°C) Density (g/cm³) pKa
Target Compound 379.38 (calculated) Not reported ~1.3 (predicted) ~5.0 (predicted)
Trifluoromethyl-nitro analog 430.34 215–217 (decomp.) 1.507 Not reported
Trimethoxyphenyl analog 423.46 Not reported 1.29 (predicted) 5.00

Biological Activity

Ethyl 4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyrimido[1,2-a]benzimidazole-3-carboxylate is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews its synthesis, chemical properties, and biological activities, including its potential as an antioxidant and therapeutic agent.

The molecular formula of this compound is C16H20N2O4C_{16}H_{20}N_{2}O_{4}, with a molecular weight of approximately 304.35 g/mol. The compound features a complex structure that includes both benzimidazole and pyrimidine rings, contributing to its biological activity.

Antioxidant Activity

Recent studies have demonstrated that derivatives of benzimidazole compounds exhibit notable antioxidant properties. For instance, the compound has shown moderate activity in DPPH radical scavenging assays and lipid peroxidation inhibition. In comparative studies, it was found that the compound's antioxidant capacity was moderate when benchmarked against standard antioxidants like butylated hydroxytoluene (BHT) .

Activity Type Measurement Method Result
DPPH Radical ScavengingSpectrophotometryModerate activity
Lipid Peroxidation InhibitionFluorimetric assayModerate activity
EROD Enzyme ActivitySpectrofluorimetric measurementSignificant inhibition observed

Anticancer Activity

This compound has also been evaluated for its anticancer potential. Research indicates that certain derivatives of this compound can inhibit cancer cell proliferation by targeting specific pathways involved in cell growth and apoptosis . The mechanism of action appears to involve the modulation of signaling pathways associated with cancer progression.

Antimicrobial Activity

The compound has shown promising results in antimicrobial assays against various pathogens. Its effectiveness varies depending on the specific strain tested; however, it generally exhibits moderate antibacterial and antifungal activities . This suggests potential applications in developing new antimicrobial agents.

Case Studies

  • Antioxidant Properties Evaluation : A study synthesized several benzimidazole derivatives and assessed their antioxidant activities using DPPH and lipid peroxidation assays. The results indicated that the synthesized compounds had varying degrees of antioxidant activity with some showing potential for further development .
  • Anticancer Mechanisms : In vitro studies have shown that certain derivatives can induce apoptosis in cancer cells through caspase activation and modulation of the cell cycle . These findings highlight the therapeutic potential of these compounds in oncology.

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